molecular formula C17H11N3O3S2 B4271800 N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide CAS No. 590353-11-0

N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

Cat. No.: B4271800
CAS No.: 590353-11-0
M. Wt: 369.4 g/mol
InChI Key: MEZXXEIFNADXDQ-UHFFFAOYSA-N
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Description

N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a mercapto group, and a furanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with mercapto and furanamide groups under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction temperature is usually maintained between 80-100°C to ensure proper cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but typically involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and anti-microbial properties, which could be explored for therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the thieno[2,3-d]pyrimidine core can interact with nucleic acids and other biomolecules, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the mercapto and furanamide groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-oxo-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S2/c21-14(12-7-4-8-23-12)19-20-16(22)11-9-13(10-5-2-1-3-6-10)25-15(11)18-17(20)24/h1-9H,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZXXEIFNADXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)NC(=S)N(C3=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123051
Record name N-(1,4-Dihydro-4-oxo-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590353-11-0
Record name N-(1,4-Dihydro-4-oxo-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590353-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,4-Dihydro-4-oxo-6-phenyl-2-thioxothieno[2,3-d]pyrimidin-3(2H)-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide
Reactant of Route 3
N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide
Reactant of Route 4
N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide
Reactant of Route 5
N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide
Reactant of Route 6
N-(4-oxo-6-phenyl-2-sulfanylthieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide

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